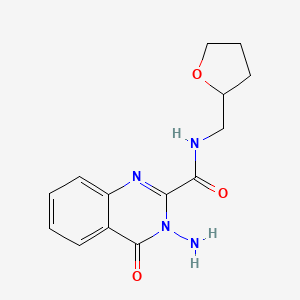

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide

Vue d'ensemble

Description

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The unique structure of this compound allows it to be used in various scientific research applications, from drug development to nanotechnology.

Méthodes De Préparation

The synthesis of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide typically involves the reaction of anthranilic acid with an amide, resulting in the formation of 4-oxo-3,4-dihydroquinazolines . This process can be further modified to introduce the oxolan-2-ylmethyl group and the amino group at the appropriate positions on the quinazoline ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Des Réactions Chimiques

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce dihydroquinazoline derivatives .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide exhibit significant anticancer properties. Quinazoline derivatives have been studied for their ability to inhibit various kinases involved in cancer progression. A study demonstrated that quinazoline-based compounds could effectively inhibit tumor growth in xenograft models, suggesting that this compound may possess similar properties due to its structural characteristics .

Antimicrobial Properties

The compound's structural analogs have shown promising antimicrobial activity against a range of pathogens. Investigations into the antibacterial effects of quinazoline derivatives revealed their potential as novel antimicrobial agents, particularly against resistant strains of bacteria. This highlights the possibility of developing this compound as a candidate for further studies in antimicrobial therapy .

Data Table: Potential Biological Activities

Case Study 1: Anticancer Screening

In a recent study, a series of quinazoline derivatives were synthesized and screened for anticancer activity. Among these, this compound showed significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial properties of quinazoline derivatives, including our compound of interest. Results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that this class of compounds could be further explored as potential antibiotics .

Mécanisme D'action

The mechanism of action of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being investigated. Studies have shown that modifications to the quinazoline ring can significantly alter its biological activity, highlighting the importance of structure-activity relationship (SAR) studies .

Comparaison Avec Des Composés Similaires

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide can be compared to other quinazoline derivatives, such as 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide and 2-amino-4(3H)-quinazolinone . These compounds share a similar quinazoline core but differ in their substituents, which can lead to differences in their biological activities and applications . The unique oxolan-2-ylmethyl group in this compound may confer specific properties that make it more suitable for certain applications, such as enhanced solubility or increased binding affinity to biological targets .

Activité Biologique

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide is a derivative of quinazoline, a class of heterocyclic compounds recognized for their diverse biological activities, including antimicrobial , anticancer , anti-inflammatory , and antioxidant properties. This compound's structure facilitates interactions with various biological targets, making it a subject of extensive research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular weight of approximately 238.286 Da and features a quinazoline backbone with an oxolan-2-ylmethyl substituent. Its IUPAC name is this compound, and it can be represented by the following InChI key: WTSBOACMCUBSMH-UHFFFAOYSA-N .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and cellular pathways:

- Enzyme Interaction : It has been shown to bind to active sites of kinases and phosphatases, leading to modulation of their catalytic activities, which are crucial for cellular signaling and regulation .

- Cell Signaling Pathways : The compound influences critical pathways such as the MAPK/ERK pathway, affecting cell proliferation and differentiation .

- Gene Expression Modulation : It alters the expression of genes involved in apoptosis and the cell cycle, impacting cell survival and growth .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance:

- A study highlighted that compounds similar to 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline demonstrated activity against Candida albicans, with inhibition zones reaching up to 11 mm .

- Other derivatives showed varying effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

Anticancer Activity

Quinazoline derivatives, including this compound, have been explored for their potential as anticancer agents:

- EGFR Inhibition : Many quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in numerous cancers. This inhibition can lead to reduced tumor growth .

- Cytotoxic Effects : Studies have reported that certain derivatives exhibit cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .

- Mechanisms of Action : The proposed mechanisms include inhibition of DNA repair enzymes and tubulin polymerization, which are critical in cancer cell proliferation and survival .

Case Studies

Several studies have documented the biological effects of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline derivatives:

Propriétés

IUPAC Name |

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSBOACMCUBSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380246 | |

| Record name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646497-34-9 | |

| Record name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.